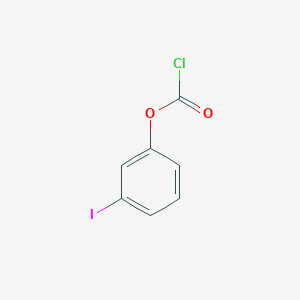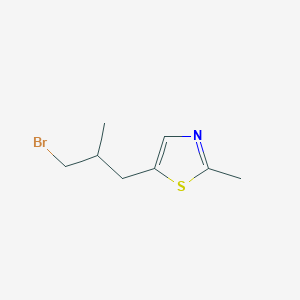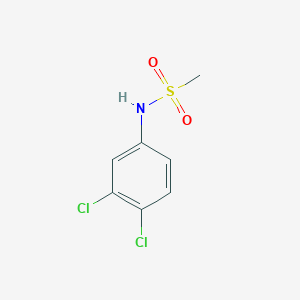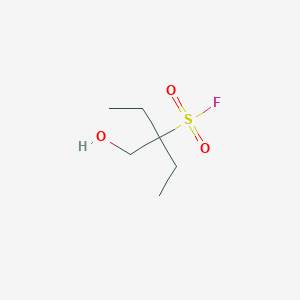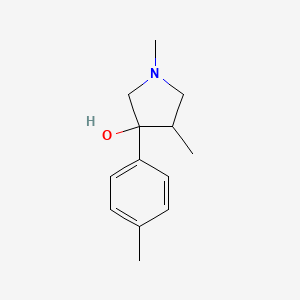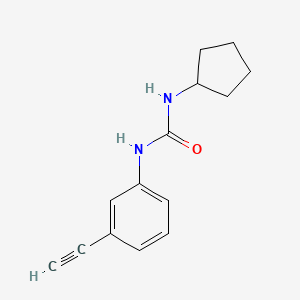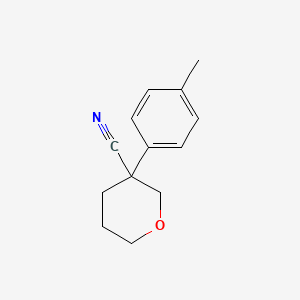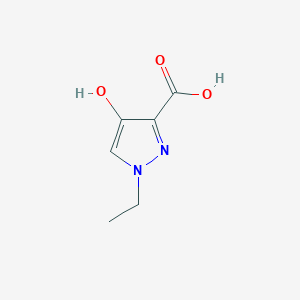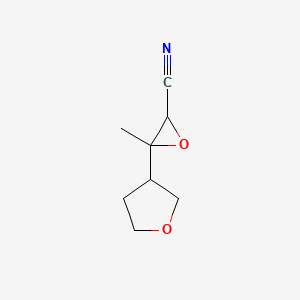![molecular formula C10H15NOS2 B13206507 4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine](/img/structure/B13206507.png)
4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine is a chemical compound with the molecular formula C10H15NOS2 It is characterized by the presence of a morpholine ring substituted with a thiophene group via a sulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine typically involves the reaction of thiophene derivatives with morpholine under specific conditions. One common method includes the condensation of thiophene-3-thiol with 4-chloroethylmorpholine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding a simpler morpholine derivative.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Morpholine derivatives without the thiophene group.
Substitution: Various substituted thiophene derivatives.
科学研究应用
4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the morpholine ring can form hydrogen bonds with polar residues.
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-thiol share the thiophene ring structure.
Morpholine derivatives: Compounds such as 4-chloromorpholine and 4-methylmorpholine have the morpholine ring but different substituents.
Uniqueness
4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine is unique due to the combination of the thiophene and morpholine moieties linked by a sulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H15NOS2 |
|---|---|
分子量 |
229.4 g/mol |
IUPAC 名称 |
4-(1-thiophen-3-ylsulfanylethyl)morpholine |
InChI |
InChI=1S/C10H15NOS2/c1-9(11-3-5-12-6-4-11)14-10-2-7-13-8-10/h2,7-9H,3-6H2,1H3 |
InChI 键 |
SFAPZVBAWUJJOS-UHFFFAOYSA-N |
规范 SMILES |
CC(N1CCOCC1)SC2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)
